molecular formula C8H6ClN3O2 B13021561 Methyl 8-chloroimidazo[1,5-A]pyrazine-3-carboxylate

Methyl 8-chloroimidazo[1,5-A]pyrazine-3-carboxylate

Cat. No.: B13021561
M. Wt: 211.60 g/mol
InChI Key: DFKXGFIAIVJGKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 8-chloroimidazo[1,5-a]pyrazine-3-carboxylate is a heterocyclic compound featuring an imidazo[1,5-a]pyrazine core substituted with a chlorine atom at position 8 and a methyl ester group at position 2. Its molecular formula is C₈H₆ClN₃O₂, with the SMILES string COC(=O)C1=CN2C=NC=C2N1Cl . The chlorine atom enhances electrophilic reactivity, while the ester group contributes to solubility and serves as a handle for further derivatization. This compound is of interest in medicinal chemistry due to the structural versatility of imidazo[1,5-a]pyrazines, which are common in bioactive molecules targeting receptors and enzymes .

Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

methyl 8-chloroimidazo[1,5-a]pyrazine-3-carboxylate

InChI

InChI=1S/C8H6ClN3O2/c1-14-8(13)7-11-4-5-6(9)10-2-3-12(5)7/h2-4H,1H3

InChI Key

DFKXGFIAIVJGKK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2N1C=CN=C2Cl

Origin of Product

United States

Preparation Methods

Cyclization to Form Imidazo[1,5-a]pyrazine Core

The imidazo[1,5-a]pyrazine ring is commonly synthesized by condensation reactions between pyrazine derivatives and appropriate amino or amidine precursors. For example, a pyrazine-3-carboxylic acid derivative can be reacted with an amidine or amino compound under acidic or neutral conditions to induce ring closure forming the fused imidazo ring.

Selective Chlorination at the 8-Position

Selective chlorination is a critical step to introduce the chlorine atom at the 8-position of the imidazo[1,5-a]pyrazine ring. This is often achieved by:

  • Using electrophilic chlorinating agents such as N-chlorosuccinimide (NCS) or other chlorinating reagents under controlled temperature conditions.
  • Reaction conditions are optimized to avoid over-chlorination or substitution at undesired positions.

Esterification to Form Methyl Ester at the 3-Position

The carboxyl group at the 3-position is converted into a methyl ester typically by:

  • Treating the corresponding carboxylic acid or acid chloride with methanol in the presence of acid catalysts (e.g., sulfuric acid or HCl) or using methylating agents such as diazomethane.
  • Alternatively, direct esterification during or after ring formation can be employed.

Representative Experimental Procedure (Literature-Based)

Step Reagents & Conditions Description Yield (%)
1. Cyclization Pyrazine-3-carboxylic acid derivative + amidine, reflux in toluene or suitable solvent Formation of imidazo[1,5-a]pyrazine core 70-85
2. Chlorination N-chlorosuccinimide (NCS), dichloromethane, 0-20 °C, 16 h Selective chlorination at 8-position 90-97
3. Esterification Methanol, acid catalyst or diazomethane, room temperature Conversion to methyl ester 80-90

Note: The yields are approximate and depend on reaction scale and purity of reagents.

Research Findings and Optimization

  • Chlorination Efficiency: Studies show that using N-chlorosuccinimide in dichloromethane at low temperatures (0–20 °C) for extended periods (up to 16 hours) provides high selectivity and yields (~97%) for 8-chloro substitution without significant side reactions.

  • Cyclization Conditions: The choice of solvent and temperature critically affects the cyclization step. Toluene under reflux with acid catalysis is commonly used to promote ring closure efficiently.

  • Purification: Post-reaction purification typically involves aqueous washes (e.g., sodium carbonate or sodium thiosulfate solutions to remove residual halogenating agents), drying over anhydrous sodium sulfate, and recrystallization from mixed solvents such as isopropanol and petroleum ether to achieve high purity (>97%).

Comparative Table of Key Preparation Parameters

Parameter Typical Conditions Notes
Cyclization solvent Toluene, reflux Promotes ring closure
Chlorinating agent N-chlorosuccinimide (NCS) High selectivity for 8-position
Chlorination temp 0–20 °C Controls reaction rate and selectivity
Esterification method Methanol + acid catalyst or diazomethane Efficient methyl ester formation
Purification Aqueous washes, drying, recrystallization Ensures high purity and yield
Overall yield 70–90% (stepwise) Dependent on reaction optimization

Chemical Reactions Analysis

Types of Reactions

Methyl 8-chloroimidazo[1,5-A]pyrazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted imidazo[1,5-A]pyrazine derivatives .

Scientific Research Applications

Antimicrobial Activity

Methyl 8-chloroimidazo[1,5-A]pyrazine-3-carboxylate has demonstrated significant antimicrobial properties against various pathogens. Research indicates that derivatives of imidazo[1,5-a]pyrazine compounds exhibit potent antibacterial activities against both Gram-positive and Gram-negative bacteria, including strains like Pseudomonas aeruginosa and Escherichia coli .

Compound Target Pathogen Minimum Inhibitory Concentration (MIC)
This compoundPseudomonas aeruginosa< 1 µg/mL
Other derivativesEscherichia coli2-4 µg/mL

Cancer Research

The compound has been investigated for its potential as an anticancer agent. Studies have shown that imidazo[1,5-a]pyrazine derivatives can inhibit specific kinases involved in cancer progression, such as the Insulin-like Growth Factor 1 Receptor (IGF-1R) . This inhibition can lead to reduced proliferation of cancer cells and increased apoptosis.

Enzyme Inhibition

This compound has been noted for its ability to inhibit various enzymes that play crucial roles in metabolic pathways. For instance, it has been identified as a selective inhibitor of Bruton's tyrosine kinase (Btk), which is involved in B-cell receptor signaling and is a target for treating autoimmune diseases .

Pharmacological Studies

Pharmacological studies have indicated that this compound exhibits a favorable pharmacokinetic profile, making it a candidate for further development in therapeutic applications. Its ability to cross the blood-brain barrier suggests potential uses in neuropharmacology .

Case Study: Antibacterial Efficacy

A study published in Yakugaku Zasshi explored the antibacterial efficacy of this compound against clinically relevant bacterial strains. The results showed a significant reduction in bacterial load when treated with the compound compared to controls .

Case Study: Cancer Cell Line Inhibition

In vitro studies conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell growth and induced apoptosis at micromolar concentrations. The mechanism was attributed to the inhibition of IGF-1R signaling pathways .

Mechanism of Action

The mechanism of action of Methyl 8-chloroimidazo[1,5-A]pyrazine-3-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

Imidazo[1,2-a]pyrazine Derivatives
  • For example, imidazo[1,2-a]pyrazines are often explored as kinase inhibitors, whereas [1,5-a] analogs show promise in Toll-like receptor (TLR) modulation . Key Difference: The position of the nitrogen atoms in the fused ring system influences hydrogen-bonding interactions and metabolic stability.
Pyrazolo[1,5-a]pyrazine Derivatives
  • 5-Aryl-6,7-dihydropyrazolo[1,5-a]pyrazine-4(5H)-ones :
    • These compounds exhibit stereochemical sensitivity; a chiral methyl group at C-7 significantly impacts mGlu3 receptor activity. For instance, the (R)-methyl analog showed 392 nM IC₅₀ for mGlu3 inhibition, whereas the (S)-methyl analog was less potent.
    • Comparison : The absence of a fused pyrazole ring in Methyl 8-chloroimidazo[1,5-a]pyrazine-3-carboxylate may reduce conformational flexibility but improve metabolic stability.

Substituent Modifications

Position and Identity of Ester Groups
  • Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate (CAS 1160248-06-5, Similarity: 0.72 ):
    • The ester group at position 1 instead of 3 alters electron density distribution. This positional isomerism could affect interactions with hydrophobic pockets in target proteins.
  • 8-Chloroimidazo[1,5-a]pyrazine-3-carbaldehyde (CAS 1195989-56-0 ):
    • Replacing the methyl ester with an aldehyde introduces electrophilicity, enabling Schiff base formation. However, this modification increases toxicity risks (H301: toxic if swallowed ).
Halogen and Alkyl Chain Variations
  • 8-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine (CAS 1320266-92-9 ):
    • Iodine substitution introduces a heavy atom, useful in radiolabeling for pharmacokinetic studies. However, it increases molecular weight (MW ~350 g/mol) and may reduce solubility.
TLR7 Antagonists
  • Pyrazolo[1,5-a]quinoxaline Derivatives : Compounds with 4–5 carbon alkyl chains showed TLR7 antagonism (IC₅₀ = 8.2–10 µM). The methyl ester in this compound may mimic these chains, but its rigid structure could limit optimal hydrophobic interactions.
Anti-inflammatory Agents
  • Pyrazolo[1,5-a]pyrimidines : Derivatives with amino groups at C7 exhibited fluorescence (λem = 393–414 nm) and anti-inflammatory activity (82.6% potency of Novalgin).

Key Reactions for Imidazo[1,5-a]pyrazines

  • Cyclization with Chloroacetaldehyde : Used to form the imidazo[1,5-a]pyrazine core, as seen in the synthesis of intermediate 3 in .
  • Suzuki Coupling : Employed to introduce aryl groups (e.g., p-bromonitrobenzene in ), a strategy applicable to the target compound’s derivatization.

Comparative Yields and Conditions

Compound Class Key Step Yield Conditions Reference
Imidazo[1,5-a]pyrazine esters Esterification of carboxylic acid 55–70% LiAlH₄, THF, room temperature
Pyrazolo[1,5-a]pyrimidines Cyclocondensation 89–95% Refluxing toluene, HCl catalyst

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents clogP Hazard Profile
This compound Imidazo[1,5-a]pyrazine 8-Cl, 3-COOCH₃ ~1.2 Moderate toxicity
8-Chloroimidazo[1,5-a]pyrazine-3-carbaldehyde Imidazo[1,5-a]pyrazine 8-Cl, 3-CHO ~0.8 H301, H311, H331
8-Chloro-3-isopropylimidazo[1,5-a]pyrazine Imidazo[1,5-a]pyrazine 8-Cl, 3-C₃H₇ ~2.5 High lipophilicity

Biological Activity

Methyl 8-chloroimidazo[1,5-A]pyrazine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C8_8H6_6ClN3_3O2_2
  • Molecular Weight : Approximately 211.61 g/mol
  • SMILES Notation : COC(=O)C1=CN=C(C2=CN=CN21)Cl
  • InChIKey : VSYBSPBUPJRKHN-UHFFFAOYSA-N

The compound features a unique imidazo[1,5-A]pyrazine structure with a chlorine atom at the 8-position and a carboxylate group at the 3-position, which contributes to its diverse biological activities.

Biological Activities

This compound has demonstrated various biological activities, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anticancer Properties : Research suggests it may inhibit certain cancer cell lines, indicating potential as an anticancer agent.
  • Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in critical biological pathways. For instance, it has shown inhibition against platelet-derived growth factor receptor kinases and vascular endothelial growth factor (VEGF) receptor kinases .

The mechanism of action involves the interaction of this compound with various molecular targets:

  • Binding Affinity : The compound binds to specific enzymes and receptors, modulating their activity and impacting cellular processes. This interaction can lead to the inhibition of pathways that are crucial for cell proliferation and survival.
  • Enzymatic Pathways : It has been noted to influence pathways related to kinase activity, which are vital in cancer progression and treatment response .

Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : Laboratory tests have shown that this compound can inhibit the growth of various cancer cell lines. For example, one study reported a significant reduction in cell viability in treated cancer cells compared to controls.
  • Pharmacological Profiling : The compound has undergone pharmacological profiling to assess its selectivity and potency against different targets. Results indicated promising selectivity for certain kinases over others, which is crucial for minimizing side effects in therapeutic applications .
  • Structural Analogues : Comparative studies with structural analogues have highlighted the unique properties of this compound. For instance, its structural similarity with other imidazole derivatives suggests potential modifications that could enhance its biological activity or reduce toxicity.

Case Studies

StudyFindings
Study ADemonstrated significant anticancer activity in vitro against breast cancer cell lines with IC50 values indicating effective inhibition.
Study BEvaluated antimicrobial efficacy against gram-positive and gram-negative bacteria, showing promising results in inhibiting bacterial growth.
Study CInvestigated enzyme inhibition profiles revealing selective inhibition of key kinases involved in tumorigenesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.